5-Chloro-3-fluoro-2-nitropyridine
Overview
Description
5-Chloro-3-fluoro-2-nitropyridine is a chemical compound with the molecular formula C5H2ClFN2O2 and a molecular weight of 176.53 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom, a fluorine atom, and a nitro group .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 266.7±35.0 °C and a predicted density of 1.595±0.06 g/cm3 . It should be stored under an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Reactivity:
5-Chloro-3-fluoro-2-nitropyridine serves as an intermediate in the synthesis of complex organic compounds. For instance, it's used in the preparation of 2-chloro- and 2-amino-5-fluoropyridines, as well as in the isolation of novel compounds like difluoroboryl imidate (Hand & Baker, 1989).
Its reactivity with various nucleophiles, such as ammonia and aniline, has been extensively studied, revealing insights into kinetics and reaction mechanisms in organic chemistry (Brewis et al., 1974).
Chemical Kinetics and Mechanisms:
The kinetics of reactions involving halogenated pyridines, including this compound, have been investigated to understand their behavior in nucleophilic substitution reactions. These studies provide valuable data for designing new synthetic routes in pharmaceutical and material science research (Hamed, 1997).
Investigations into the structures of intermediates formed in reactions involving halogenated pyridines have further elucidated the reaction mechanisms, contributing to the field of theoretical chemistry (Haynes & Pett, 2007).
Pharmaceutical Applications:
- Research into pyridine nucleosides related to 5-fluorocytosine has explored the potential of halogenated pyridines in the development of novel therapeutic agents, particularly in the field of antiviral and anticancer drugs (Nesnow & Heidelberger, 1975).
Material Science Applications:
- Studies on the electronic properties and structural analyses of halogenated pyridines contribute to material science, particularly in the development of new materials with specific electronic characteristics (Velraj, Soundharam, & Sridevi, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
5-Chloro-3-fluoro-2-nitropyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . .
Mode of Action
Fluoropyridines in general are less reactive than their chlorinated and brominated analogues due to their reduced basicity . This suggests that this compound may interact with its targets in a unique manner, potentially involving the strong electron-withdrawing substituents in the aromatic ring.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, including potential imaging agents for various biological applications
Result of Action
Given the compound’s potential use in the synthesis of biologically active compounds , it is likely that it may have significant effects at the molecular and cellular level.
Properties
IUPAC Name |
5-chloro-3-fluoro-2-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKOQNFWJNNEQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701623 | |
Record name | 5-Chloro-3-fluoro-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20701623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1064783-29-4 | |
Record name | 5-Chloro-3-fluoro-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20701623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-3-fluoro-2-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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